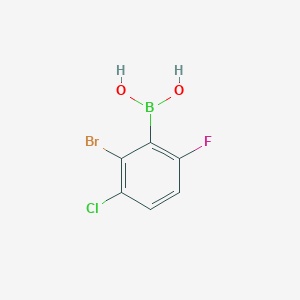

2-Bromo-3-chloro-6-fluorophenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-3-chloro-6-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3-chloro-6-fluorophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon center in another molecule .

Biochemical Pathways

Suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The compound’s boronic acid group is known to be relatively stable and readily prepared, suggesting potential for good bioavailability .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of biologically active compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Suzuki-Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be effectively carried out in a variety of environments.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-fluorophenylboronic acid typically involves the halodeboronation reaction, where both bromine and chlorine are incorporated at specific positions on the aromatic ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to maintain the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

化学反应分析

Types of Reactions

2-Bromo-3-chloro-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles and catalysts such as palladium or copper.

Coupling Reactions: Require palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Substitution Reactions: Yield various substituted aromatic compounds depending on the nucleophile used.

Coupling Reactions: Produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

科学研究应用

Medicinal Chemistry

Role in Drug Development

2-Bromo-3-chloro-6-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing complex organic molecules that are often found in drug candidates. The incorporation of fluorine and other halogens can significantly affect the biological activity and pharmacokinetics of the resulting compounds .

Case Study: Anticancer Agents

Research has demonstrated that compounds synthesized using this compound exhibit potential anticancer properties. For instance, derivatives created through coupling reactions have shown efficacy against various cancer cell lines, highlighting the importance of this compound in developing targeted therapies .

Synthetic Organic Chemistry

Suzuki-Miyaura Coupling Reactions

The primary application of this compound lies in its participation as a boronic acid reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential building blocks in organic synthesis. The mild reaction conditions and high functional group tolerance make this reaction highly advantageous compared to other coupling methods .

Data Table: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid Compound | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| This compound | 85 | Pd(0) catalyst, K2CO3, 80°C | High reactivity |

| 4-Fluorophenylboronic acid | 78 | Pd(0) catalyst, K2CO3, 90°C | Moderate reactivity |

| 3-Chlorophenylboronic acid | 82 | Pd(0) catalyst, K2CO3, 100°C | Less stable under heat |

Material Science

Fluorinated Materials

The introduction of fluorine into polymers and materials often enhances their chemical stability and physical properties. Compounds derived from this compound can be utilized to create fluorinated polymers that exhibit improved thermal stability and resistance to solvents, making them suitable for various industrial applications .

Biological Studies

Enzyme Inhibition Studies

Research involving enzyme inhibitors has shown that the unique arrangement of halogens on the phenyl ring can influence binding affinity towards specific biological targets. Studies have indicated that derivatives of this compound may act as selective inhibitors for certain enzymes, providing a pathway for developing new therapeutic agents with reduced side effects .

相似化合物的比较

Similar Compounds

- 2-Bromo-3-chloro-6-fluorobenzeneboronic acid

- 2-Bromo-3-fluorobenzonitrile

- 2-Cyano-6-fluorophenylboronic acid

Uniqueness

2-Bromo-3-chloro-6-fluorophenylboronic acid is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

生物活性

2-Bromo-3-chloro-6-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C₇H₃BrClF O₂

- Molecular Weight : 253.45 g/mol

- Structural Features : The presence of bromine, chlorine, and fluorine substituents on the aromatic ring enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, modulating their activity and affecting metabolic pathways.

- Cell Signaling Modulation : It may influence cellular signaling pathways related to inflammation and microbial resistance.

- Reactivity with Nucleophiles : Its ability to react with nucleophiles allows it to probe biochemical pathways effectively.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

1. Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects, potentially making it a candidate for the development of anti-inflammatory drugs. The halogen substituents enhance interactions with biological targets involved in inflammatory pathways.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit essential enzymes might be due to enhanced lipophilicity from the halogen substituents.

3. Enzyme Inhibition

As an inhibitor or modulator of specific enzymes, it alters enzyme activity and influences various metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Applications

The unique properties of this compound enable its use in various fields:

- Pharmaceutical Development : It serves as a building block for synthesizing new drugs targeting inflammation and infections.

- Synthetic Organic Chemistry : Utilized in creating complex molecular architectures due to its reactivity with different functional groups.

- Biochemical Research : Explored as a tool for studying protein interactions and modifications, particularly in proteomics.

属性

IUPAC Name |

(2-bromo-3-chloro-6-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFAFMUNENKHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。